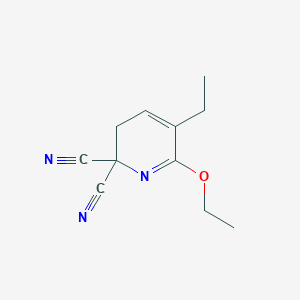
6-Ethoxy-5-ethyl-3H-pyridine-2,2-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Ethoxy-5-ethyl-3H-pyridine-2,2-dicarbonitrile (EEP) is a chemical compound used in scientific research for its unique properties and potential applications. It is a pyridine derivative with a carbonitrile group, making it a valuable component in the synthesis of various chemical compounds.
Wirkmechanismus
The mechanism of action of 6-Ethoxy-5-ethyl-3H-pyridine-2,2-dicarbonitrile is not fully understood, but it is believed to act on the central nervous system. It has been shown to have anxiolytic and sedative effects in animal models, and it may also have potential as a neuroprotective agent.
Biochemische Und Physiologische Effekte
6-Ethoxy-5-ethyl-3H-pyridine-2,2-dicarbonitrile has been shown to have various biochemical and physiological effects in animal models. It has been shown to decrease anxiety and increase sedation, as well as improve cognitive function. It has also been shown to have antioxidant properties and may have potential as a neuroprotective agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-Ethoxy-5-ethyl-3H-pyridine-2,2-dicarbonitrile in lab experiments is its unique chemical structure, which allows for the synthesis of various chemical compounds with potential applications in drug discovery and material science. However, one limitation is that the mechanism of action of 6-Ethoxy-5-ethyl-3H-pyridine-2,2-dicarbonitrile is not fully understood, which may limit its potential applications.
Zukünftige Richtungen
There are several future directions for research on 6-Ethoxy-5-ethyl-3H-pyridine-2,2-dicarbonitrile. One area of research is the development of new drugs based on the chemical structure of 6-Ethoxy-5-ethyl-3H-pyridine-2,2-dicarbonitrile. Another area of research is the synthesis of new materials with unique properties using 6-Ethoxy-5-ethyl-3H-pyridine-2,2-dicarbonitrile as a building block. Additionally, further research is needed to fully understand the mechanism of action of 6-Ethoxy-5-ethyl-3H-pyridine-2,2-dicarbonitrile and its potential as a neuroprotective agent.
Synthesemethoden
The synthesis of 6-Ethoxy-5-ethyl-3H-pyridine-2,2-dicarbonitrile involves the reaction of 2-ethyl-5-ethoxypyridine-3-carboxylic acid with thionyl chloride, followed by the addition of sodium cyanide. The resulting compound is then treated with acetic acid and sodium acetate to yield 6-Ethoxy-5-ethyl-3H-pyridine-2,2-dicarbonitrile. This method has been optimized and can be easily scaled up for large-scale production.
Wissenschaftliche Forschungsanwendungen
6-Ethoxy-5-ethyl-3H-pyridine-2,2-dicarbonitrile has been used in various scientific research applications, including drug discovery, agrochemicals, and material science. It has been identified as a potential lead compound for the development of new drugs due to its unique chemical structure and pharmacological properties. In agrochemicals, 6-Ethoxy-5-ethyl-3H-pyridine-2,2-dicarbonitrile has been used as a starting material for the synthesis of herbicides and fungicides. In material science, 6-Ethoxy-5-ethyl-3H-pyridine-2,2-dicarbonitrile has been used as a building block for the synthesis of polymer materials with unique properties.
Eigenschaften
CAS-Nummer |
117615-75-5 |
|---|---|
Produktname |
6-Ethoxy-5-ethyl-3H-pyridine-2,2-dicarbonitrile |
Molekularformel |
C11H13N3O |
Molekulargewicht |
203.24 g/mol |
IUPAC-Name |
6-ethoxy-5-ethyl-3H-pyridine-2,2-dicarbonitrile |
InChI |
InChI=1S/C11H13N3O/c1-3-9-5-6-11(7-12,8-13)14-10(9)15-4-2/h5H,3-4,6H2,1-2H3 |
InChI-Schlüssel |
IJEAUXATNGOUBX-UHFFFAOYSA-N |
SMILES |
CCC1=CCC(N=C1OCC)(C#N)C#N |
Kanonische SMILES |
CCC1=CCC(N=C1OCC)(C#N)C#N |
Synonyme |
2,2(3H)-Pyridinedicarbonitrile,6-ethoxy-5-ethyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





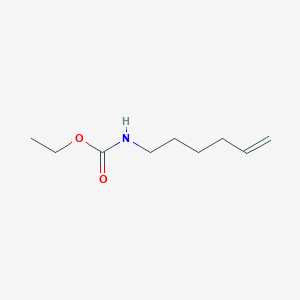
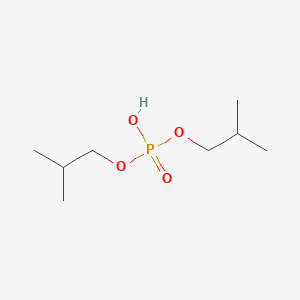
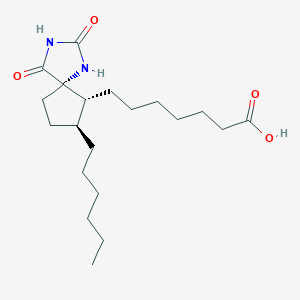
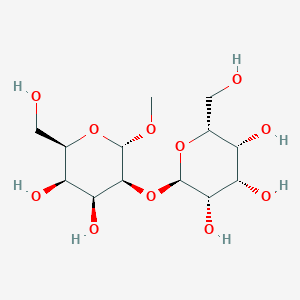
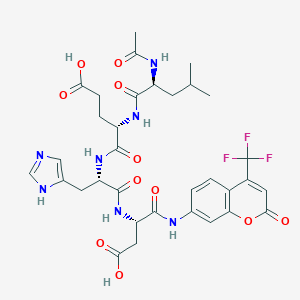

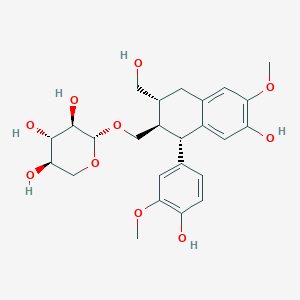
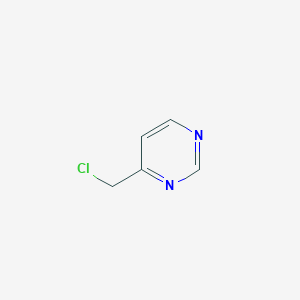


![3-[3-(Trifluoromethyl)phenoxy]propan-1-amine](/img/structure/B49226.png)
